molecular formula C8H7ClN2 B15071399 6-Chloro-2-ethylnicotinonitrile

6-Chloro-2-ethylnicotinonitrile

Cat. No.: B15071399
M. Wt: 166.61 g/mol
InChI Key: XXOOADFBVXHURU-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylnicotinonitrile is a chemical compound with the molecular formula C9H8ClN3. It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound has a yellowish appearance and is soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-2-ethylnicotinonitrile involves the dissolution of N-oxo niacinamide in an organic solvent, followed by the addition of thionyl chloride under controlled temperature conditions. The reaction mixture is then gradually heated and stirred, leading to the formation of the desired product .

Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process also includes steps for the recovery and recycling of thionyl chloride and organic solvents, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-ethylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted nicotinonitrile derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted nicotinonitrile derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

6-Chloro-2-ethylnicotinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2-ethylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals highlights its importance in both research and industry .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-chloro-2-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H7ClN2/c1-2-7-6(5-10)3-4-8(9)11-7/h3-4H,2H2,1H3

InChI Key

XXOOADFBVXHURU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)Cl)C#N

Origin of Product

United States

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